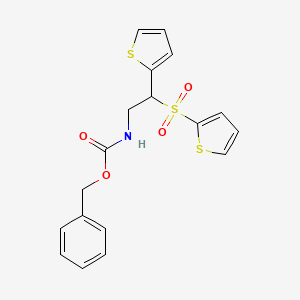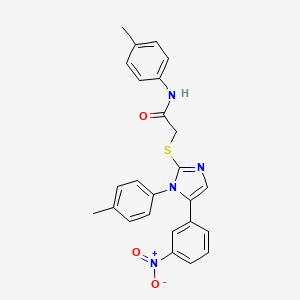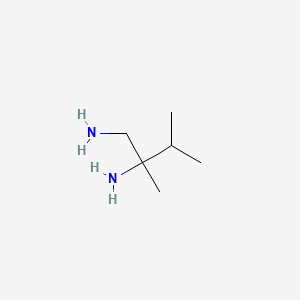
2,3-Dimethylbutane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutane-1,2-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutane-1,2-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole using barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dimethylbutane-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A chiral diamine with similar reactivity but a different carbon backbone.
1,2-Diaminocyclohexane: Another diamine with a cyclic structure, used in similar applications.
Uniqueness
2,3-Dimethylbutane-1,2-diamine is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it suitable for specialized applications in coordination chemistry and as a precursor for various functionalized derivatives .
Properties
IUPAC Name |
2,3-dimethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-5(2)6(3,8)4-7/h5H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGUEZKINWGNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)
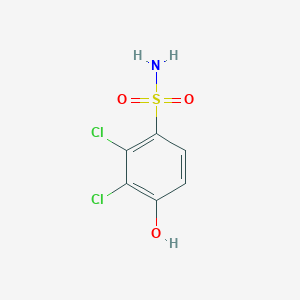
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2636177.png)
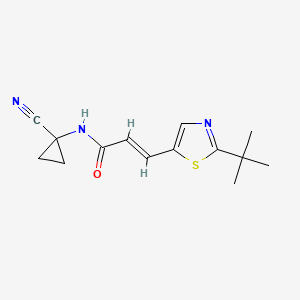
![N-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2636179.png)
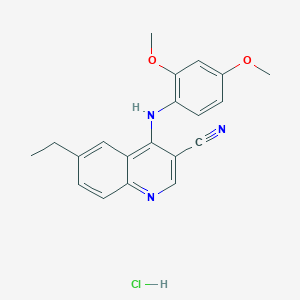
![(2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2636184.png)
![6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2636185.png)
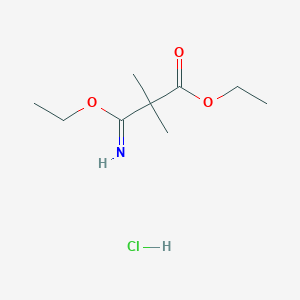
![1-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2636188.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2636190.png)
